molecular formula C10H20O2 B13104254 4-Tert-butylcyclohexane-1,2-diol CAS No. 67027-80-9

4-Tert-butylcyclohexane-1,2-diol

Cat. No.: B13104254
CAS No.: 67027-80-9
M. Wt: 172.26 g/mol
InChI Key: YQUNEXSJGIVACX-UHFFFAOYSA-N
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Description

1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- is an organic compound with the molecular formula C10H20O2. It is a derivative of cyclohexane, featuring two hydroxyl groups and a tert-butyl group attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- can be synthesized through the hydrolysis of cyclohexene oxide or the direct dihydroxylation of cyclohexene with aqueous hydrogen peroxide. Zeolites, such as H-Beta and H-ZSM-5, are often used as catalysts under solvent-free conditions . The hydrolysis of cyclohexene oxide using H-ZSM-5 as a catalyst can achieve a high yield of 1,2-cyclohexanediol under mild conditions .

Industrial Production Methods

In industrial settings, the production of 1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- typically involves the use of solid acid catalysts, which are environmentally friendly and recyclable. These catalysts help achieve high conversion rates and selectivity while minimizing the use of harmful solvents .

Chemical Reactions Analysis

Types of Reactions

1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated or alkylated cyclohexane derivatives.

Scientific Research Applications

1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tert-butyl group can affect the compound’s hydrophobicity and steric interactions, impacting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol, 4-(1,1-dimethylethyl)-: A similar compound with a single hydroxyl group instead of two.

    Cyclohexane-1,2-diol: A compound with two hydroxyl groups but lacking the tert-butyl group.

    4-tert-Butylcyclohexanol: Another derivative with a tert-butyl group but different hydroxyl group positioning.

Uniqueness

1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- is unique due to the presence of both hydroxyl groups and the tert-butyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

67027-80-9

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

4-tert-butylcyclohexane-1,2-diol

InChI

InChI=1S/C10H20O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h7-9,11-12H,4-6H2,1-3H3

InChI Key

YQUNEXSJGIVACX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(C(C1)O)O

Origin of Product

United States

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